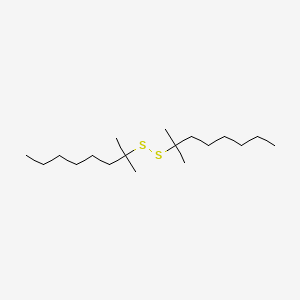
Di-tert-nonyl disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-nonyl disulphide is an organic compound with the molecular formula C18H38S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its applications in various industrial processes, particularly as a lubricant additive and a sulfiding agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-nonyl disulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the disulphide bond. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where tert-nonyl mercaptan and sulfur are combined. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-nonyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Di-tert-nonyl disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of di-tert-nonyl disulphide involves the cleavage of the disulphide bond, which can interact with various molecular targets. In biological systems, disulphides can form or break disulphide bonds in proteins, affecting their structure and function. In industrial applications, the sulfur atoms in this compound can interact with metal surfaces, forming protective layers that reduce wear and friction .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl disulphide
- Dibenzyl disulphide
- Di-tert-nonyl polysulfide
Uniqueness
Di-tert-nonyl disulphide is unique due to its specific molecular structure, which provides distinct properties such as higher thermal stability and better performance as a lubricant additive compared to other disulphides . Its ability to form stable sulfur layers on metal surfaces makes it particularly valuable in industrial applications.
Properties
CAS No. |
90062-36-5 |
|---|---|
Molecular Formula |
C18H38S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane |
InChI |
InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI Key |
VCGHXQIQFOCLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)SSC(C)(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















